molecular formula C18H20N4O6 B1233827 methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate

methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate

Cat. No. B1233827
M. Wt: 388.4 g/mol
InChI Key: UMSHZWFCVXIDEO-UHFFFAOYSA-N
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Patent
US05371219

Procedure details

The product of stage (a) (1.0 g, 3.03 mmol) was suspended in dichloromethane and shaken with dilute sodium hydroxide solution. The organic phase was dried (Na2SO4) and evaporated to give a brown oil which was dissolved in dichloromethane and treated, with stirring, with triethylamine (0.42 ml, 3.03 mmol), methyl chloroformate (0.23 ml, 3.03 mmol) and 4-dimethylaminopyridine (18 mg, 0.3 mmol). The mixture was stirred at ambient temperature for 17 h then heated under reflux for 2 h and evaporated in vacuo. The resulting solid was partioned between chloroform and water, the organic phase was separated, dried (Na2SO4) and evaporated to give a solid which was chromatographed on SiO2 eluting with 2% methanol-chloroform. The product was recrystallised from DMF-H2O to give the title compound (0.27 g), mp. 210°-212°, NMR identical to the product of Example 1.
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[NH2:8][C:9]1[N:10]=[C:11]2[CH:16]=[CH:15][C:14]([O:17][CH2:18][C:19]3[CH:24]=[C:23]([O:25][CH3:26])[C:22]([O:27][CH3:28])=[C:21]([O:29][CH3:30])[CH:20]=3)=[N:13][N:12]2[CH:31]=1.[OH-].[Na+].C(N(CC)CC)C.Cl[C:42]([O:44][CH3:45])=[O:43]>ClCCl.CN(C)C1C=CN=CC=1>[CH3:26][O:25][C:23]1[CH:24]=[C:19]([CH:20]=[C:21]([O:29][CH3:30])[C:22]=1[O:27][CH3:28])[CH2:18][O:17][C:14]1[CH:15]=[CH:16][C:11]2[N:12]([CH:31]=[C:9]([NH:8][C:42](=[O:43])[O:44][CH3:45])[N:10]=2)[N:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
product
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.NC=1N=C2N(N=C(C=C2)OCC2=CC(=C(C(=C2)OC)OC)OC)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.23 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
18 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
ADDITION
Type
ADDITION
Details
treated
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on SiO2 eluting with 2% methanol-chloroform
CUSTOM
Type
CUSTOM
Details
The product was recrystallised from DMF-H2O

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC=1C=C(COC=2C=CC=3N(N2)C=C(N3)NC(OC)=O)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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